![molecular formula C14H17ClN6 B14501386 2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;hydrochloride CAS No. 62796-60-5](/img/structure/B14501386.png)
2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;hydrochloride is a compound with significant importance in various scientific fields. It is known for its unique structure, which includes a guanidine group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;hydrochloride typically involves the reaction of an amine with an activated guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents, which react with the amine under specific conditions to form the desired guanidine compound . The reaction conditions often require the presence of coupling reagents or metal catalysts to facilitate the formation of the guanidine group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often employing automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia. The reaction conditions vary depending on the desired transformation, but they often require controlled temperatures and pH levels to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted guanidine compounds.
Scientific Research Applications
2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;hydrochloride involves its interaction with specific molecular targets. The guanidine group is known for its ability to form hydrogen bonds and interact with biological molecules, such as proteins and nucleic acids. This interaction can lead to the modulation of enzymatic activity or receptor binding, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
2-[4-[[4-(Diaminomethylideneamino)phenyl]methyl]phenyl]guanidine: This compound has a similar structure but with a methyl group attached to the phenyl ring.
Uniqueness
2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;hydrochloride is unique due to its combination of the guanidine group with a phenyl ring, which imparts distinct chemical properties and potential applications. Its ability to form hydrogen bonds and interact with biological molecules makes it particularly valuable in research and industrial applications.
Properties
CAS No. |
62796-60-5 |
|---|---|
Molecular Formula |
C14H17ClN6 |
Molecular Weight |
304.78 g/mol |
IUPAC Name |
2-[4-[4-(diaminomethylideneamino)phenyl]phenyl]guanidine;hydrochloride |
InChI |
InChI=1S/C14H16N6.ClH/c15-13(16)19-11-5-1-9(2-6-11)10-3-7-12(8-4-10)20-14(17)18;/h1-8H,(H4,15,16,19)(H4,17,18,20);1H |
InChI Key |
BWHDJEOKSRDHNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=C(N)N)N=C(N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


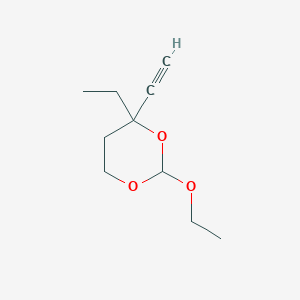
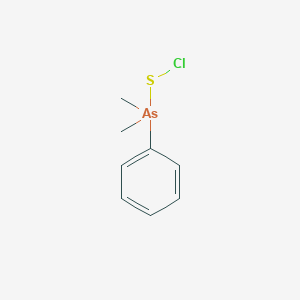

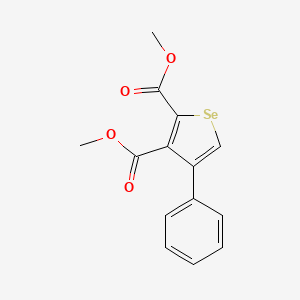
![1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]ethan-1-one](/img/structure/B14501338.png)
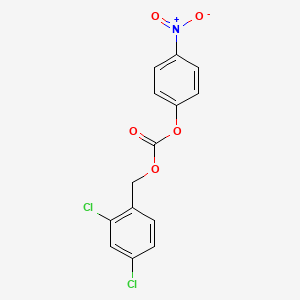

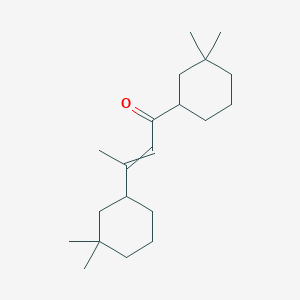
![Quinoline, 2-(1H-imidazo[4,5-b]pyridin-2-yl)-](/img/structure/B14501358.png)

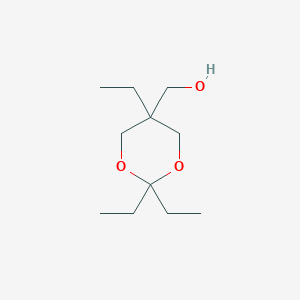

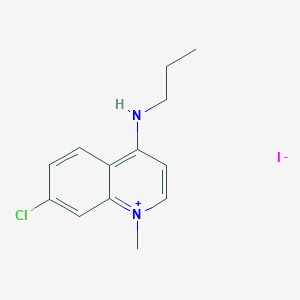
![2-(Benzenesulfonyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B14501400.png)
